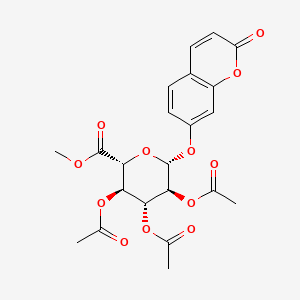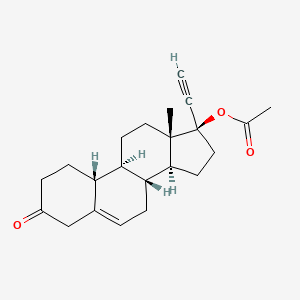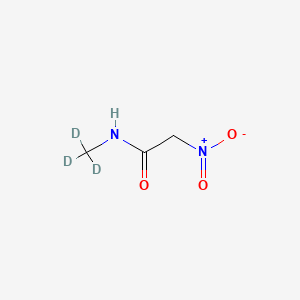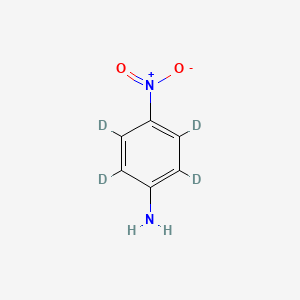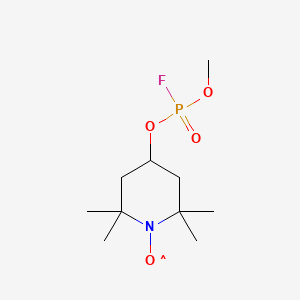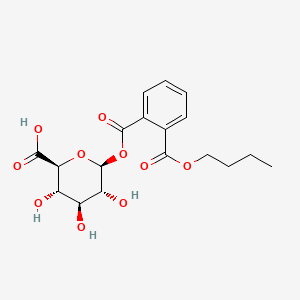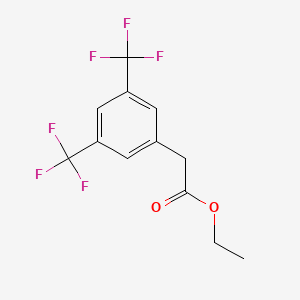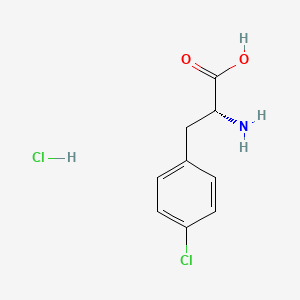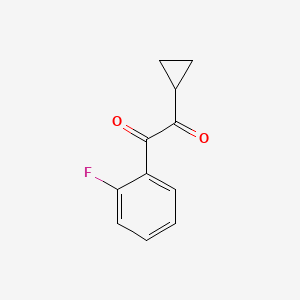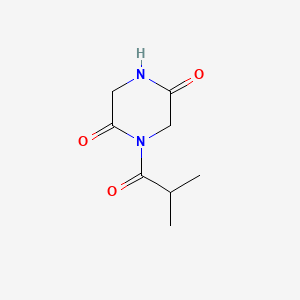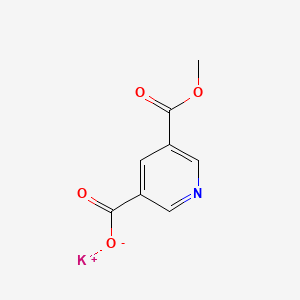
N,4-Diacetyl-L-phenylalanine Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Diacetyl-L-phenylalanine Ethyl Ester: is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is characterized by the presence of acetyl groups at the nitrogen and the fourth position of the phenylalanine moiety, as well as an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4-Diacetyl-L-phenylalanine Ethyl Ester typically involves the acetylation of L-phenylalanine followed by esterification. One common method involves the use of acetic anhydride for acetylation and ethanol for esterification. The reaction conditions often include the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,4-Diacetyl-L-phenylalanine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups, using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products are substituted phenylalanine derivatives.
Scientific Research Applications
N,4-Diacetyl-L-phenylalanine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a prodrug for delivering L-phenylalanine.
Mechanism of Action
The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its hydrolysis to release L-phenylalanine and acetic acid. The released L-phenylalanine can then participate in various metabolic pathways, including protein synthesis and neurotransmitter production. The acetyl groups may also play a role in modulating the compound’s bioavailability and stability .
Comparison with Similar Compounds
N-Acetyl-L-phenylalanine: Similar in structure but lacks the ethyl ester group.
L-Phenylalanine Ethyl Ester: Similar but lacks the acetyl groups.
N-Phenylacetyl-L-prolylglycine Ethyl Ester: A related compound with different functional groups and applications.
Uniqueness: Its dual modification enhances its stability and bioavailability compared to its analogs .
Properties
CAS No. |
1354641-70-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.32 |
IUPAC Name |
ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
BEROPRXTIBCBSZ-AWEZNQCLSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


